

An In-depth Technical Guide to 2,3,5,6-Tetrafluorobenzoic Acid

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Compound of Interest

Compound Name: 2,3,5,6-Tetrafluorobenzoic acid

Cat. No.: B1210148

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CAS Number: 652-18-6

This technical guide provides a comprehensive overview of **2,3,5,6-Tetrafluorobenzoic acid**, a key fluorinated intermediate in pharmaceutical and materials science research. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's properties, synthesis, and applications, supported by experimental protocols and data visualizations.

Physicochemical Properties

2,3,5,6-Tetrafluorobenzoic acid is a white crystalline solid. The introduction of four fluorine atoms to the benzoic acid structure significantly alters its electronic properties, enhancing its acidity and stability.^[1] These characteristics make it a valuable building block in organic synthesis.^[1]

A summary of its key physicochemical properties is presented in the table below.

Property	Value	Reference
CAS Number	652-18-6	[1]
Molecular Formula	C ₇ H ₂ F ₄ O ₂	[2]
Molecular Weight	194.08 g/mol	[2]
Melting Point	150-152 °C	[2]
Boiling Point	227.9 ± 35.0 °C at 760 mmHg	[2]
Density	1.6 ± 0.1 g/cm ³	[2]
Flash Point	91.6 ± 25.9 °C	[2]
pKa	Not available	
Appearance	White crystalline solid	[1]
Solubility	Sparingly soluble in water	[1]

Synthesis and Experimental Protocols

Several methods for the synthesis of **2,3,5,6-Tetrafluorobenzoic acid** have been reported. The most common routes start from highly fluorinated precursors.

Synthesis via Hydrogenolysis of Pentafluorobenzoic Acid

A prevalent method for synthesizing **2,3,5,6-Tetrafluorobenzoic acid** is through the selective hydrogenolysis of pentafluorobenzoic acid.[3] This process removes the fluorine atom at the 4-position.

Experimental Protocol:

- Dissolution: 53 g (0.25 mol) of pentafluorobenzoic acid and 49 g of triethylamine are dissolved in 300 ml of water.[3]
- Catalyst Addition: 10 g of Raney nickel is added to the solution.[3]

- Hydrogenation: The mixture is hydrogenated in an autoclave for 4 hours at 60 °C under a hydrogen pressure of 50 bar.[3]
- Catalyst Removal and Acidification: After the reaction, the catalyst is filtered off. The solution is then acidified to a pH of 1 using concentrated hydrochloric acid.[3]
- Extraction and Isolation: The acidified solution is extracted with ether. The ether extracts are then evaporated to yield the crude **2,3,5,6-Tetrafluorobenzoic acid**. [3]
- Purification: The crude product can be further purified by recrystallization.

Synthesis from 2,3,5,6-tetrafluoroterephthalodinitrile

Another synthetic route involves the hydrolysis of 2,3,5,6-tetrafluoroterephthalodinitrile.[1]

Experimental Protocol:

- Initial Hydrolysis: 100 g of 2,3,5,6-tetrafluoroterephthalodinitrile is mixed with 140 ml of 70% strength by weight sulfuric acid in an enamelled autoclave and heated for 6 hours at 150 °C. [1]
- Second Hydrolysis: 260 ml of water is then added, and the mixture is heated for an additional 8 hours at 140 °C.[1]
- Work-up: The reaction mixture is worked up as described in the previous method (acidification and extraction) to isolate the product.[1]

Applications in Research and Drug Development

The unique properties of **2,3,5,6-Tetrafluorobenzoic acid** make it a valuable reagent in several fields, particularly in the development of pharmaceuticals and advanced materials.[4]

Pharmaceutical Intermediate

This compound is a key intermediate in the synthesis of various pharmaceuticals.[4] The presence of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[4] It is notably used in the synthesis of fluoroquinolone antibiotics.[5]

Agrochemicals

It serves as a building block in the preparation of certain pesticides, where the fluorinated structure contributes to increased efficacy and stability.[5]

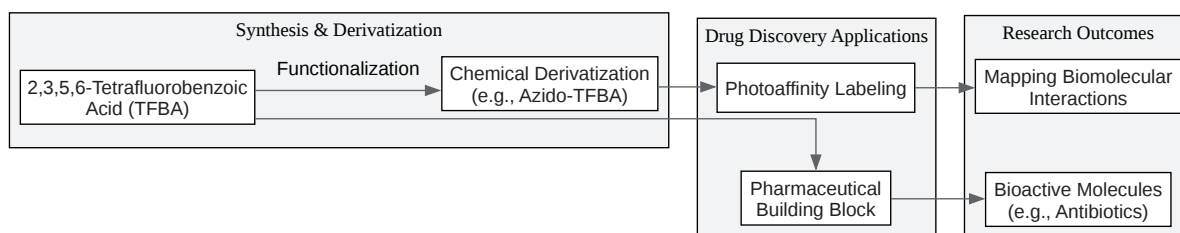
Materials Science

2,3,5,6-Tetrafluorobenzoic acid is utilized in the production of fluorinated polymers.[4] These polymers are known for their high thermal stability and chemical resistance, making them suitable for specialized applications.

Bioimaging and Chemical Biology

A derivative, 4-Azido-**2,3,5,6-tetrafluorobenzoic acid**, is used as a photoaffinity labeling agent. [6][7] This reagent allows for the study of biomolecular interactions, such as ligand-receptor binding, by forming covalent bonds with target proteins upon photoactivation.[6] The tetrafluorinated phenyl azide can be activated at longer UV wavelengths (~300 nm), which helps to minimize photodamage to biological samples.[6]

The logical workflow for the application of **2,3,5,6-Tetrafluorobenzoic acid** in drug discovery is illustrated in the diagram below.



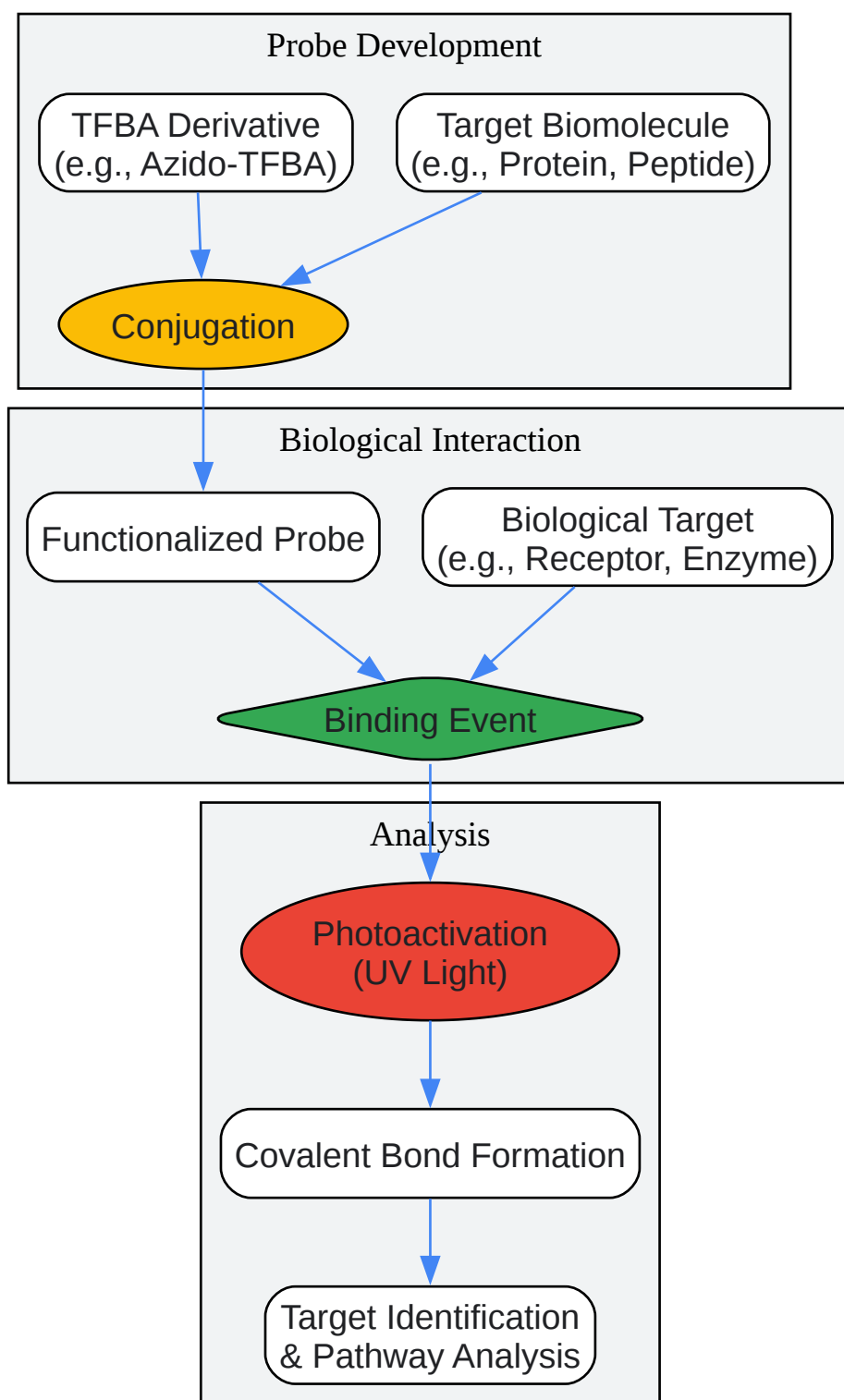
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Caption: Workflow of **2,3,5,6-Tetrafluorobenzoic acid** in drug discovery.

Signaling Pathways and Biological Activity

While **2,3,5,6-Tetrafluorobenzoic acid** itself is primarily a synthetic intermediate, its derivatives have shown biological activity. For instance, derivatives of the related 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid have been investigated as inhibitors of protein farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase), enzymes involved in post-translational modification of proteins implicated in cancer signaling pathways.[8]

The general scheme for the use of a tetrafluorobenzoic acid derivative in probing biological systems is outlined below.



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Caption: Use of TFBA derivatives as photoaffinity probes.

Safety and Handling

2,3,5,6-Tetrafluorobenzoic acid should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

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